2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method includes the reaction of 4-iodopyrazole with a pyrimidine derivative under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted pyrazole derivatives.
- Oxidation and reduction reactions yield carboxylic acids and alcohols, respectively.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-(1H-Pyrazol-1-yl)pyrimidine-5-carbaldehyde
- 4-Iodo-2-(1H-pyrazol-1-yl)pyridine
Comparison: 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the iodine substituent. This combination of features can impart unique chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H5IN4O |
---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |
InChI Key |
ULCSMBIHISZQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
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